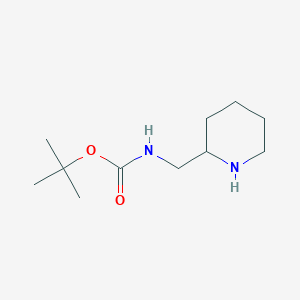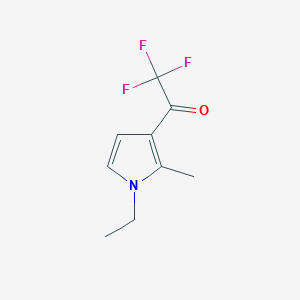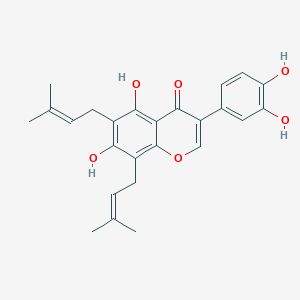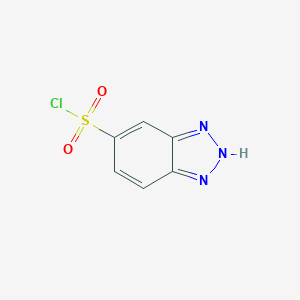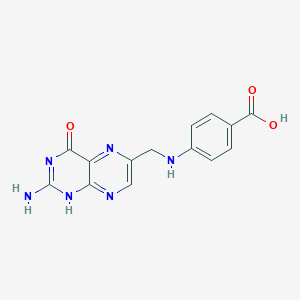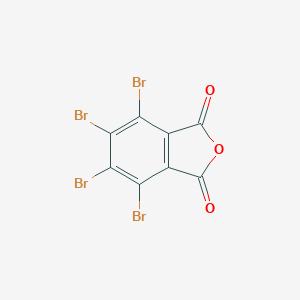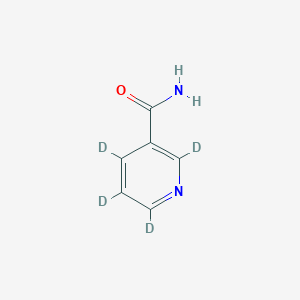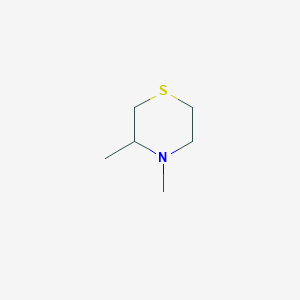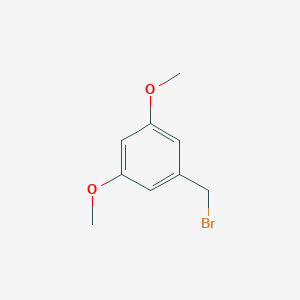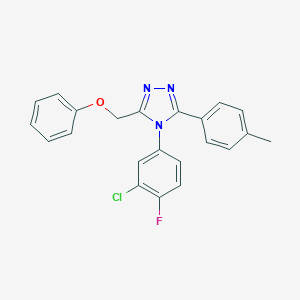
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole compounds, which have been widely used in various fields of research due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for investigating the underlying mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-. One potential area of research is the development of new therapeutic agents based on this compound. Additionally, further investigation into the mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- may lead to the discovery of new signaling pathways that can be targeted for therapeutic purposes. Finally, the use of this compound in combination with other drugs may lead to the development of more effective treatment strategies for various diseases.
Synthesemethoden
The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- can be achieved through several methods, including the reaction of 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-1H-1,2,4-triazole-3-thiol with various reagents. The synthesis of this compound is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. As a result, 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been used in various research studies to investigate its potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
141079-12-1 |
|---|---|
Produktname |
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- |
Molekularformel |
C22H17ClFN3O |
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17ClFN3O/c1-15-7-9-16(10-8-15)22-26-25-21(14-28-18-5-3-2-4-6-18)27(22)17-11-12-20(24)19(23)13-17/h2-13H,14H2,1H3 |
InChI-Schlüssel |
ALWNOJZEHVQWJO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)COC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)COC4=CC=CC=C4 |
Andere CAS-Nummern |
141079-12-1 |
Synonyme |
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(p henoxymethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



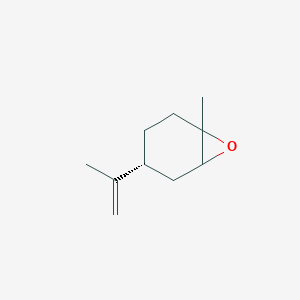
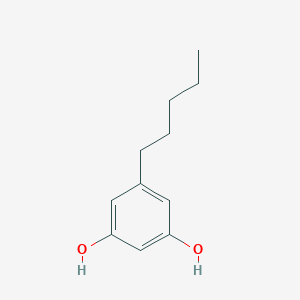
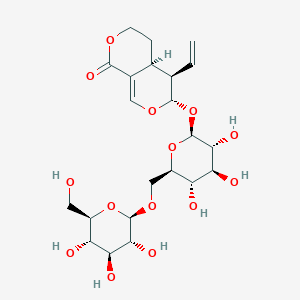
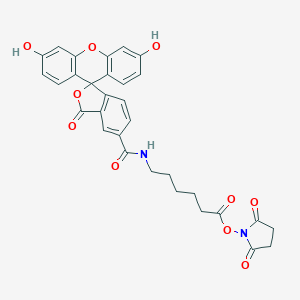
![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)
